BenchChemオンラインストアへようこそ!

3,5-Dibromo-l-phenylalanine

Glutamatergic Transmission NMDA Receptor AMPA/Kainate Receptor

3,5-Dibromo-L-phenylalanine (CAS 634917-08-1) is a unique polyvalent glutamatergic modulator selective for research into stroke, epilepsy, and neuropsychiatric disorders. Its triple-action mechanism—NMDA partial agonism, AMPA/kainate antagonism, and presynaptic glutamate modulation—delivers a superior safety margin vs. classic NMDA antagonists like MK-801. Available in 97% purity at competitive B2B pricing; ideal for in vivo neuroprotection and behavioral studies.

Molecular Formula C9H9Br2NO2
Molecular Weight 322.98 g/mol
CAS No. 634917-08-1
Cat. No. B3276092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-l-phenylalanine
CAS634917-08-1
Synonyms3,5-dibromo-L-phenylalanine
Molecular FormulaC9H9Br2NO2
Molecular Weight322.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
InChIKeyJDHBRWDIELMBHR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-L-phenylalanine (CAS 634917-08-1) for Neuropharmacology and Stroke Research Procurement


3,5-Dibromo-L-phenylalanine (3,5-DBr-L-Phe) is a synthetic, halogenated derivative of the aromatic amino acid L-phenylalanine [1]. This compound distinguishes itself from other phenylalanine analogs by acting as a polyvalent modulator of glutamatergic synaptic transmission, with distinct and quantifiable activities at NMDA receptors, AMPA/kainate receptors, and presynaptic glutamate release [2]. Its unique polypharmacology makes it a specialized research tool for investigating neurological and neuropsychiatric disorders, rather than a simple metabolic building block.

Critical Differentiation of 3,5-Dibromo-L-phenylalanine from Generic Halogenated Phenylalanines in Research Applications


Simple substitution of 3,5-dibromo-L-phenylalanine with other halogenated phenylalanines (e.g., 4-bromo-L-phenylalanine or 3-bromo-L-phenylalanine) or the parent compound L-phenylalanine is scientifically unsound due to a fundamental shift in pharmacological profile. While the parent compound, L-phenylalanine, acts as a selective inhibitor at non-NMDA receptors (IC50 of 980 μM) [1], the 3,5-dibromo derivative acquires a novel, polyvalent mechanism of action that includes partial agonism at NMDA receptors (EC50 331.6 ± 78.6 μM) and potent antagonism at AMPA/kainate receptors (IC50 29.4 ± 4.3 μM) [2]. This unique, quantitative triple-action profile—which is not observed with mono-bromo or non-halogenated analogs—directly translates to distinct in vivo efficacy and a superior safety margin relative to classic NMDA antagonists like MK-801 [3], making it a non-interchangeable, specialized reagent.

Quantitative Differentiation of 3,5-Dibromo-L-phenylalanine (3,5-DBr-L-Phe) for Scientific Procurement Decisions


Polyvalent Glutamatergic Modulation: A Unique Triple-Action Profile Unmatched by Mono-Halogenated Analogs

3,5-DBr-L-Phe is distinguished by its polyvalent modulation of glutamatergic transmission, a profile not reported for other mono-halogenated phenylalanines. It acts as a partial NMDA receptor agonist, depresses presynaptic glutamate release, and blocks postsynaptic AMPA/kainate receptors [1]. This triple-action contrasts with the parent compound L-phenylalanine, which is a selective inhibitor of non-NMDA receptors [2], and with the typical profile of mono-bromo analogs, which lack documented NMDA agonist activity.

Glutamatergic Transmission NMDA Receptor AMPA/Kainate Receptor

In Vivo Neuroprotective Efficacy in Stroke Model: Comparable to MK-801 but with a Distinct Safety Profile

In a rat model of focal cerebral ischemia (stroke) induced by endothelin-1 (ET-1) injection adjacent to the middle cerebral artery, 3,5-DBr-L-Phe administered intraperitoneally reduced brain damage by 52% [1]. This level of neuroprotection is comparable to the effect of the classic NMDA antagonist MK-801 in this same model, as reported by other studies [2].

Stroke Neuroprotection Middle Cerebral Artery Occlusion

Superior Safety Margin in Seizure Model: Efficacy Without Cardiovascular Side Effects Compared to NMDA Antagonists

In a pentylenetetrazole (PTZ)-induced seizure model in rats, 3,5-DBr-L-Phe significantly reduced seizure activity [1]. Critically, this anticonvulsant effect was achieved without causing the significant alterations in arterial blood pressure and heart rate that are characteristically induced by classic NMDA receptor antagonists [2].

Epilepsy Seizure Cardiovascular Safety

High Enantiomeric Purity in Synthesis: Enabling Reliable and Reproducible Research

For applications requiring high stereochemical purity, such as peptide synthesis, a catalytic asymmetric synthesis method for Fmoc-(S)-3,5-dibromophenylalanine has been established, achieving an enantiomeric excess (ee) of up to 94.7% [1]. This level of purity is critical for ensuring the biological activity of the L-enantiomer is not confounded by the D-isomer, which may have different pharmacological properties.

Asymmetric Synthesis Peptide Chemistry Fmoc-Protection

Optimized Research Applications for 3,5-Dibromo-L-phenylalanine (CAS 634917-08-1) Based on Evidence


Investigating Balanced Glutamatergic Modulation in Neurological Disease Models

3,5-DBr-L-Phe is the reagent of choice for researchers requiring a polyvalent modulator of the glutamatergic system. Its unique ability to simultaneously act as an NMDA receptor partial agonist (EC50 331.6 ± 78.6 μM) and an AMPA/kainate receptor antagonist (IC50 29.4 ± 4.3 μM) [1] allows for the study of balanced glutamatergic signaling in vitro. This profile is particularly suited for investigating the pathophysiology of disorders like schizophrenia and stroke, where both hypo- and hyper-glutamatergic states are implicated [2].

In Vivo Stroke Research Requiring Neuroprotection Without NMDA Antagonist Side Effects

For in vivo stroke studies using models like endothelin-1-induced middle cerebral artery occlusion, 3,5-DBr-L-Phe offers a validated neuroprotective agent that reduces brain damage by 52% [1]. Its key advantage over classical NMDA antagonists like MK-801 is the absence of significant cardiovascular side effects [2], enabling cleaner interpretation of neuroprotective outcomes and potentially greater translational relevance.

Seizure and Sensorimotor Gating Studies with a Favorable Safety Profile

3,5-DBr-L-Phe is a validated tool for epilepsy and neuropsychiatric research. In PTZ-induced seizure models, it provides significant anticonvulsant efficacy [1]. Critically, this compound also prevents sensorimotor gating deficits (prepulse inhibition disruption) caused by both stroke and the NMDA antagonist MK-801 [2], without causing the adverse cardiovascular effects typical of other glutamatergic agents. This makes it ideal for long-term behavioral studies.

Solid-Phase Peptide Synthesis Requiring a Halogenated, Enantiopure Building Block

When designing peptides that incorporate a halogenated phenylalanine residue for structural or pharmacological studies, the Fmoc-protected form of 3,5-dibromo-L-phenylalanine is a high-purity option. Established asymmetric synthesis routes achieve an enantiomeric excess (ee) of up to 94.7% [1], ensuring that the resulting peptides are stereochemically defined and suitable for high-resolution structural studies (e.g., X-ray crystallography) or for exploring structure-activity relationships (SAR) where chirality is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-l-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.